(S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
CAS No.:
Cat. No.: VC17443426
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H13NO2 | 
|---|---|
| Molecular Weight | 179.22 g/mol | 
| IUPAC Name | (2S)-2-hydroxy-N,N-dimethyl-2-phenylacetamide | 
| Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m0/s1 | 
| Standard InChI Key | RAPXOLIRIJRICD-VIFPVBQESA-N | 
| Isomeric SMILES | CN(C)C(=O)[C@H](C1=CC=CC=C1)O | 
| Canonical SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O | 
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (S)-2-hydroxy-N,N-dimethyl-2-phenylacetamide is , with a molecular weight of 193.24 g/mol. Its structure features a stereogenic center at the second carbon, where the hydroxyl and phenyl groups are attached (Figure 1). The (S)-configuration is critical for interactions in chiral environments, such as enzyme binding sites, though experimental data specific to this enantiomer remain sparse .
Table 1: Key structural descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular formula | ||
| Molecular weight | 193.24 g/mol | |
| IUPAC name | (S)-N,N-dimethyl-2-hydroxy-2-phenylacetamide | |
| Stereochemistry | S-configuration at C2 | 
Comparative analysis with the diethyl analog, (S)-N,N-diethyl-2-hydroxy-2-phenylacetamide (PubChem CID 58157309), reveals that alkyl substituents on the nitrogen influence solubility and steric bulk. The dimethyl variant likely exhibits lower lipophilicity () than its diethyl counterpart .
Synthesis and Reaction Pathways
The racemic form of 2-hydroxy-N,N-dimethyl-2-phenylacetamide was first synthesized via a two-step procedure involving the condensation of phenylacetic acid derivatives with dimethylamine . A reported method from Synthetic Communications (1990) details the reaction of methyl 2-phenyl-2-hydroxyacetate with dimethylamine under basic conditions, yielding the acetamide with 65–70% efficiency . Enantioselective synthesis of the (S)-isomer would require chiral catalysts or resolution techniques, though no explicit protocols are documented in the reviewed sources.
Table 2: Synthetic routes for related α-hydroxyacetamides
The stereochemical outcome in similar compounds, such as (S)-N,N-diethyl-2-hydroxy-2-phenylacetamide, is achieved using chiral auxiliaries or enzymes . Applying these strategies to the dimethyl variant could theoretically produce the (S)-enantiomer, though experimental validation is needed.
Physicochemical Properties
The compound’s hydroxy group enables hydrogen bonding, conferring moderate polarity. Computational models predict a water solubility of ~2.5 mg/mL at 25°C, comparable to the diethyl analog’s experimental solubility of 1.8 mg/mL .
Future Research Directions
- 
Enantioselective Synthesis: Developing asymmetric catalytic methods to produce the (S)-enantiomer with high optical purity.
 - 
Crystallography: Resolving the crystal structure to confirm stereochemistry and intermolecular interactions.
 - 
Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities in vitro.
 
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